molecular formula C24H23N11O2 B12630290 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B12630290
M. Wt: 497.5 g/mol
InChI Key: LOZDLNVGMBQAEK-LGJNPRDNSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole, a triazole, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The general synthetic route may include:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Synthesis of the triazole ring via azide-alkyne cycloaddition.
  • Coupling of the pyrazole moiety with the triazole intermediate.
  • Introduction of the dimethylamino group through nucleophilic substitution.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-purity reagents.
  • Optimization of temperature, pressure, and solvent conditions.
  • Implementation of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imine bond can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the imine bond may produce secondary amines.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions and cellular pathways due to its multiple functional groups.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation into nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(methylamino)methyl]-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide
  • 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(ethylamino)methyl]-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C24H23N11O2

Molecular Weight

497.5 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]triazole-4-carboxamide

InChI

InChI=1S/C24H23N11O2/c1-33(2)15-19-21(27-32-35(19)23-22(25)30-37-31-23)24(36)28-26-13-17-14-34(18-11-7-4-8-12-18)29-20(17)16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H2,25,30)(H,28,36)/b26-13+

InChI Key

LOZDLNVGMBQAEK-LGJNPRDNSA-N

Isomeric SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CN(C)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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